molecular formula C28H20Cl2N2O3S2 B11076591 2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-({2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11076591
M. Wt: 567.5 g/mol
InChI Key: ANJFOQHWMJVHDA-UHFFFAOYSA-N
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Description

2-({2-[5-(2,5-Dichlorophenyl)-2-furyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[5-(2,5-Dichlorophenyl)-2-furyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Furyl Group: The synthesis begins with the preparation of the 5-(2,5-dichlorophenyl)-2-furyl group through a series of halogenation and cyclization reactions.

    Attachment of the Oxoethyl Group: The 2-oxoethyl group is introduced via an acylation reaction, typically using acyl chlorides or anhydrides under acidic or basic conditions.

    Formation of the Benzothieno Ring: The benzothieno ring is constructed through a cyclization reaction involving thiophene derivatives.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-({2-[5-(2,5-Dichlorophenyl)-2-furyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the furyl group to a tetrahydrofuran derivative.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydrofuran derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-({2-[5-(2,5-Dichlorophenyl)-2-furyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in organic electronics, such as organic field-effect transistors (OFETs), due to its conjugated system and electronic properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-({2-[5-(2,5-Dichlorophenyl)-2-furyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[5-(2,5-Dichlorophenyl)-2-furyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its combination of a dichlorophenyl group, a furyl ring, and a benzothieno pyrimidinone core. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C28H20Cl2N2O3S2

Molecular Weight

567.5 g/mol

IUPAC Name

2-[2-[5-(2,5-dichlorophenyl)furan-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H20Cl2N2O3S2/c29-16-10-11-20(30)19(14-16)22-12-13-23(35-22)21(33)15-36-28-31-26-25(18-8-4-5-9-24(18)37-26)27(34)32(28)17-6-2-1-3-7-17/h1-3,6-7,10-14H,4-5,8-9,15H2

InChI Key

ANJFOQHWMJVHDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC=C(O5)C6=C(C=CC(=C6)Cl)Cl

Origin of Product

United States

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